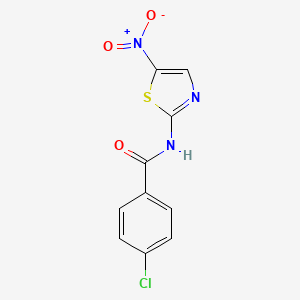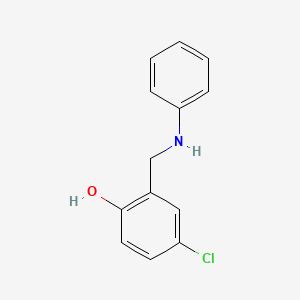
2-(Anilinomethyl)-4-chlorophenol
説明
2-(Anilinomethyl)-4-chlorophenol is an organic compound that features a phenol group substituted with an anilinomethyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anilinomethyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with aniline in the presence of a suitable catalyst. One common method is the Mannich reaction, where formaldehyde is used as a reagent to facilitate the formation of the anilinomethyl group. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions may convert the nitro group (if present) to an amino group, enhancing the compound’s reactivity.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-(Anilinomethyl)-4-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Anilinomethyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can disrupt cellular processes by interacting with membrane proteins or intracellular pathways.
類似化合物との比較
Aniline: A simpler aromatic amine with a phenyl group attached to an amino group.
4-Chlorophenol: A phenol derivative with a chlorine atom at the para position.
Comparison: 2-(Anilinomethyl)-4-chlorophenol is unique due to the presence of both an anilinomethyl group and a chlorine atom, which confer distinct chemical reactivity and biological activity. Compared to aniline and 4-chlorophenol, it exhibits enhanced reactivity in substitution reactions and potential for diverse applications in research and industry.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and properties make it a valuable compound for further exploration and application.
特性
IUPAC Name |
2-(anilinomethyl)-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-8,15-16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJFPGCDFSGVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618347 | |
| Record name | 2-(Anilinomethyl)-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7123-49-1 | |
| Record name | 2-(Anilinomethyl)-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


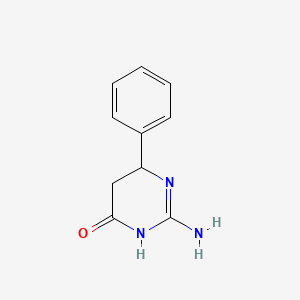

acetic acid](/img/structure/B3032939.png)
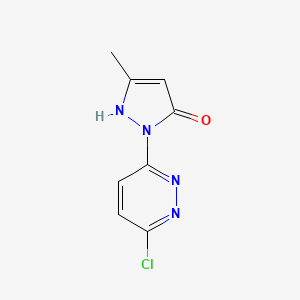
![4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B3032943.png)
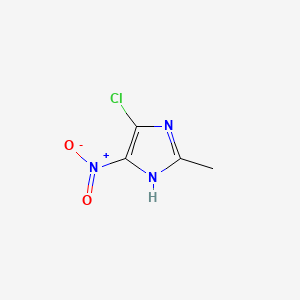
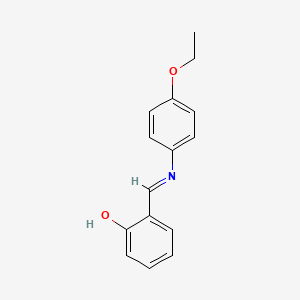
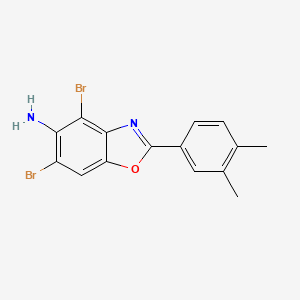
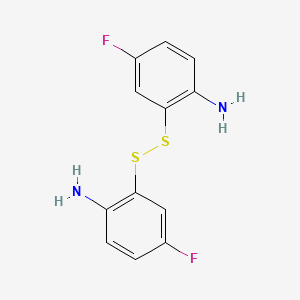
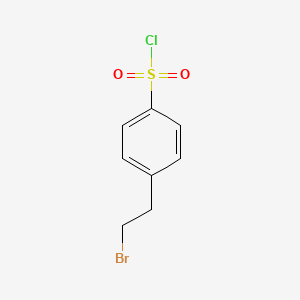
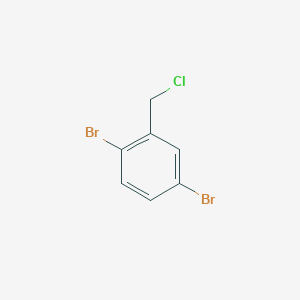
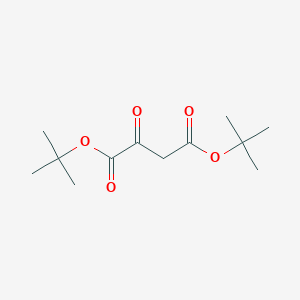
![6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B3032955.png)
